3-Chloro-2-ethoxybenzaldehyde

Overview

Description

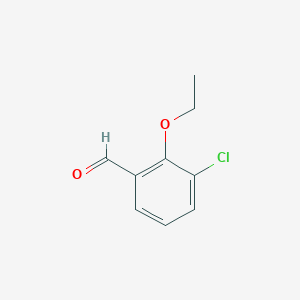

3-Chloro-2-ethoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzene ring substituted with a chlorine atom at position 3 and an ethoxy group (-OCH₂CH₃) at position 2, alongside an aldehyde functional group (-CHO) at position 1. This compound is of interest in organic synthesis due to the interplay of electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, which influence its reactivity and applications.

Biological Activity

3-Chloro-2-ethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent and an ethoxy group attached to a benzaldehyde moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of 2-ethoxybenzaldehyde using chlorinating agents. Various methods have been documented in the literature, emphasizing the need for optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on chlorinated benzaldehydes have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).

- IC50 Values : Preliminary results suggest IC50 values in the micromolar range, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HT-29 | 10.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the effects of this compound on MCF-7 cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of chlorinated benzaldehydes, including this compound. The findings revealed that this compound exhibited notable bactericidal activity against Gram-positive bacteria.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS) by introducing ethoxy and chloro groups onto the benzaldehyde scaffold. Key steps include:

- Directing Group Strategy : Use meta-directing substituents (e.g., -OEt) to position the chloro group at the desired site .

- Optimization : Adjust temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Monitor progress via TLC or HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethoxylation | NaOEt, EtOH, 60°C | 75 | >90 |

| Chlorination | Cl₂ (g), FeCl₃, 40°C | 65 | >85 |

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to remove byproducts .

- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) as eluent. Monitor fractions via GC-MS .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodology :

- NMR : Confirm substitution pattern via ¹H-NMR (δ 10.1 ppm for aldehyde proton) and ¹³C-NMR (δ 190–195 ppm for C=O) .

- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Track reaction rates under varying temperatures and nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

- Methodology :

- Crystallographic Validation : Obtain single-crystal X-ray structures (CCDC deposition) to confirm stereoelectronic effects .

- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational flexibility .

Q. How can this compound be functionalized for biological activity studies?

- Methodology :

- Derivatization : React with hydrazines to form hydrazones (antimicrobial agents) or undergo Wittig reactions for extended conjugation .

- Biological Assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC assays. Cross-validate with molecular docking (AutoDock Vina) to predict target binding .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

Comparison with Similar Compounds

Structural and Functional Comparison

The primary structural analogs of 3-Chloro-2-ethoxybenzaldehyde include 3-Chlorobenzaldehyde (CAS 587-04-2) and other substituted benzaldehydes. Below is a comparative analysis:

Electronic and Reactivity Differences

- Electronic Effects : The ethoxy group in this compound is electron-donating via resonance, which may slightly deactivate the aromatic ring toward electrophilic substitution. In contrast, 3-Chlorobenzaldehyde lacks this group, making its ring more susceptible to electrophilic attacks due to the electron-withdrawing chloro substituent.

- This might affect reactions such as nucleophilic additions or condensations.

Solubility and Physical State

- This compound : The ethoxy group enhances lipophilicity, likely increasing solubility in organic solvents (e.g., ethyl acetate, dichloromethane) compared to 3-Chlorobenzaldehyde.

Preparation Methods

Detailed Preparation Procedure

Formation of the Schiff Base Intermediate

- Reactants: Salicylaldehyde (or its chloro-substituted analog), an amine such as aniline, n-butylamine, benzylamine, or tertiary butylamine.

- Solvent: Ethanol or toluene.

- Conditions: The reactants are dissolved in the solvent in a molar ratio of approximately 1:1:16.25 (salicylaldehyde:amine:solvent). The mixture is heated to boiling under reflux for 12 to 14 hours under an inert atmosphere (argon).

- Outcome: The reaction yields a Schiff base (salicylidene amine) as a yellow crystalline solid after solvent removal and recrystallization. Yields can reach up to 97%.

Alkylation to Introduce the Ethoxy Group

- Reactants: Schiff base intermediate, monobromomethane or bromoethane, and an acid acceptor.

- Acid Acceptors: Potassium carbonate, sodium tert-butoxide, potassium tert-butoxide, or potassium hydroxide.

- Solvent: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (THF).

- Conditions: The reactants are combined in a molar ratio of 1:4.47:1:9.33 (Schiff base:haloalkane:acid acceptor:solvent) and heated to 80°C for 12 hours under argon.

- Work-up: After reaction completion, the mixture is cooled, filtered, and extracted with ethyl acetate. The organic phase is concentrated and purified by column chromatography using ethyl acetate and petroleum ether as eluents.

- Yield: The target 2-ethoxybenzaldehyde derivative is obtained with yields around 72%.

Recovery of Amine

- The aqueous phase from extraction contains residual amine, which can be recovered by additional ethyl acetate extraction, achieving up to 99% recovery.

Adaptation for 3-Chloro-2-ethoxybenzaldehyde

To synthesize this compound specifically, the starting salicylaldehyde is substituted with a chlorine atom at the 3-position. The rest of the procedure remains analogous, ensuring the ethoxy group is introduced at the 2-position while the chloro substituent is retained.

Data Table: Typical Reaction Parameters and Yields

| Step | Reactants | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff Base Formation | 3-Chlorosalicylaldehyde + Aniline | Ethanol or Toluene | Reflux 12-14 h, argon | ~97 | Yellow crystalline Schiff base |

| Alkylation (Ethoxylation) | Schiff base + Bromoethane + K tert-butoxide | DMSO, DMF, Toluene, or THF | 80°C, 12 h, argon | ~72 | Purified by chromatography |

| Amine Recovery | Aqueous phase extraction | Ethyl acetate | Room temperature extraction | ~99 | Recovered amine for reuse |

Research Findings and Analysis

- The two-step synthesis method is noted for its simplicity, minimal side reactions, and high overall yield.

- Use of strong bases such as potassium tert-butoxide ensures efficient deprotonation and alkylation.

- Choice of solvent significantly affects reaction efficiency; polar aprotic solvents like DMSO and DMF facilitate better nucleophilic substitution.

- The process allows for recovery and reuse of amines, improving cost-effectiveness and sustainability.

- Chromatographic purification ensures high purity of the final product, critical for downstream applications.

Properties

IUPAC Name |

3-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKCZHSKXMXWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.